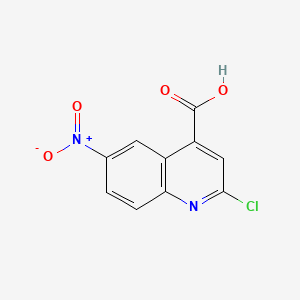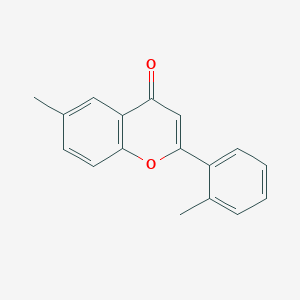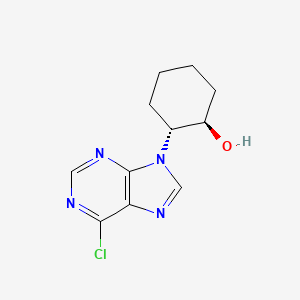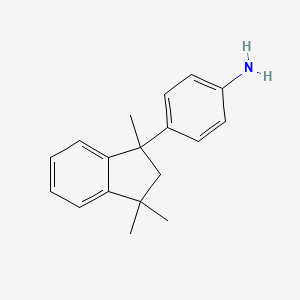![molecular formula C12H7ClFN3 B11861392 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by the addition of 4-fluorobenzaldehyde . The reaction typically requires the use of bis(2-dimethylaminoethyl) ether as an additive to increase the yield and stability of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 4-position is reactive and can be substituted by nucleophiles.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Lithiation: Bis(2-dimethylaminoethyl) ether is commonly used as an additive in lithiation reactions.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound can inhibit enzymes involved in various biological processes, such as kinases and proteases.
Modulation of Signaling Pathways: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-chloro-6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to other halogenated analogs .
Properties
Molecular Formula |
C12H7ClFN3 |
|---|---|
Molecular Weight |
247.65 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClFN3/c13-11-9-5-10(17-12(9)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,15,16,17) |
InChI Key |
XWIIMQIQYUNWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)

![Tert-butyl 6,7-dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11861365.png)



![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)




